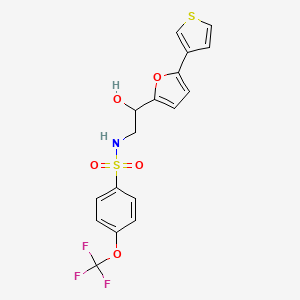

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic system (thiophene-furan) linked to a hydroxyethyl group and a trifluoromethoxy-substituted benzene ring. This compound’s structure combines electron-withdrawing (trifluoromethoxy) and electron-donating (hydroxyethyl, heterocyclic) moieties, which are often associated with enhanced metabolic stability and target-binding affinity in medicinal chemistry .

Properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO5S2/c18-17(19,20)26-12-1-3-13(4-2-12)28(23,24)21-9-14(22)16-6-5-15(25-16)11-7-8-27-10-11/h1-8,10,14,21-22H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQVLFFHCJJDOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and furan intermediates, followed by their coupling with an appropriate benzenesulfonamide derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve large-scale production while maintaining the quality of the compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the benzenesulfonamide group, potentially converting it to a benzenesulfonic acid derivative.

Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.

Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, influencing their activity and function.

Comparison with Similar Compounds

Key Research Findings

Synthetic Flexibility : The target compound’s hydroxyethyl group allows for derivatization (e.g., esterification), a feature absent in rigid triazole-thiones .

Trifluoromethoxy Advantage: The -OCF₃ group improves metabolic stability compared to non-fluorinated analogs (e.g., ’s chloroacetyl derivatives), as seen in kinase inhibitors like afatinib .

Heterocyclic Synergy : The thiophene-furan system may enhance binding to hydrophobic enzyme pockets, similar to lapatinib’s furan-quinazoline interaction .

Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of Intermediates : The thiophen-3-yl-furan intermediate is synthesized, followed by its coupling with a hydroxyethyl group.

- Formation of the Benzene Sulfonamide : The final step involves creating the sulfonamide linkage using appropriate coupling agents and catalysts under controlled conditions.

Reaction Conditions

Common reagents include:

- Oxidizing Agents : Potassium permanganate for oxidation reactions.

- Reducing Agents : Lithium aluminum hydride for reduction processes.

- Solvents : Dichloromethane or ethanol are often used to facilitate these reactions.

Biological Activity

The biological activity of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has been investigated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It may disrupt bacterial cell membranes or inhibit key enzymes essential for bacterial survival.

Anti-inflammatory Properties

The compound shows promise in modulating inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown effective cytotoxicity against human breast adenocarcinoma (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Molecular Targets : It may interact with enzymes, receptors, and proteins involved in critical biological processes such as cell signaling and apoptosis.

- Pathways Modulation : The compound is thought to modulate pathways like MAPK/ERK and PI3K/Akt, which are crucial for cell proliferation and survival.

Case Studies

Several studies have explored the pharmacological properties of this compound:

-

Cytotoxicity Assays : A study found that the compound induced apoptosis in MCF-7 cells, leading to increased levels of caspase-3 and p53 expression, indicating a mechanism involving programmed cell death.

Cell Line IC50 (µM) Mechanism MCF-7 0.65 Apoptosis induction A549 1.26 Cell cycle arrest - Inflammation Studies : In a model of inflammation, this compound significantly reduced TNF-alpha levels by 87%, showcasing its potential as an anti-inflammatory agent.

Q & A

Q. What are the critical steps in designing a synthetic route for this compound?

The synthesis involves multi-step reactions:

- Step 1 : Formation of the thiophene-furan hybrid core via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to link thiophen-3-yl and furan-2-yl groups .

- Step 2 : Introduction of the hydroxyethyl group through nucleophilic substitution or reduction (e.g., NaBH₄ reduction of ketone intermediates) .

- Step 3 : Sulfonamide coupling using 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Key considerations: Optimize solvent polarity, temperature, and stoichiometry to minimize side reactions. Use HPLC or NMR to monitor intermediate purity .

Q. Which analytical techniques are essential for structural characterization?

Q. How can reaction conditions be optimized to improve yield?

- Temperature : Lower temperatures (0–5°C) reduce side reactions during sulfonamide coupling .

- Catalysts : Use Pd(PPh₃)₄ for efficient cross-coupling .

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

- Method : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution .

- Software : Use Multiwfn for electron localization function (ELF) analysis to identify reactive sites (e.g., sulfonamide nitrogen, hydroxyl group) .

- Validation : Compare computed IR spectra with experimental data to resolve discrepancies in vibrational modes .

Q. What strategies address contradictions between experimental and computational data?

Q. How can molecular docking elucidate interactions with biological targets?

- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) .

- Protocol :

Generate ligand conformers using RDKit.

Perform docking with AutoDock Vina, focusing on hydrogen bonds between the sulfonamide group and active-site residues (e.g., Zn²⁺ coordination) .

Validate with MD simulations (GROMACS) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.